三苯基硼-三苯基膦配合物

描述

Triphenylborane-triphenylphosphine complex is a solid compound with a molecular weight of 504.42 . It appears as a white to almost white powder or crystal . The compound is insoluble in water but soluble in Dimethylformamide .

Synthesis Analysis

Triarylboranes, such as the Triphenylborane-triphenylphosphine complex, can be synthesized from all known boron trihalides . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported . Another synthetic approach involves the reaction of NaBH3CN with triphenylphosphine hydrochloride in refluxing tetrahydrofuran .

Molecular Structure Analysis

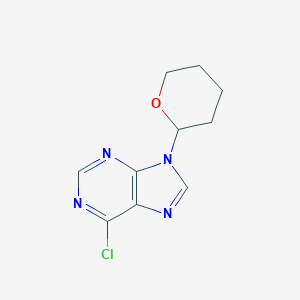

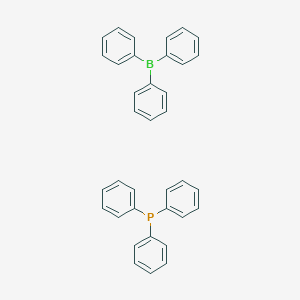

The molecular formula of the Triphenylborane-triphenylphosphine complex is C36H30BP . The structure of triarylboranes is interesting as they possess an empty p-orbital at boron which results in useful optical and electronic properties .

Chemical Reactions Analysis

Triphenylborane-triphenylphosphine complex has been used as a reactant for various chemical reactions. For instance, it has been used in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It has also been used in the insertion of overcrowded silylene into hydroboranes .

Physical And Chemical Properties Analysis

The Triphenylborane-triphenylphosphine complex is a solid at 20 degrees Celsius . It is insoluble in water but soluble in Dimethylformamide .

科学研究应用

催化应用和配体反应

三苯基硼-三苯基膦配合物在催化和配体反应中具有显著的应用。例如,它们被用于合成不饱和钌配合物。具体来说,三苯基硼作为膦清除剂,促进了与潜在催化作用的配合物的形成(Dioumaev et al., 2000)。此外,这种配合物被认为有助于金团簇的形成,其中三苯基膦作为蚀刻剂促进了闭壳层团簇尺寸的形成,表明其在纳米技术和材料科学中的潜力(Pettibone & Hudgens, 2011)。

在有机合成中的用途

该配合物在有机合成中具有广泛的用途,包括官能团互变和杂环合成。它还参与了金属配合物和天然产物的合成,突显了它在有机化学中的多功能性(Moussa et al., 2019)。特定反应,如醇,硫醇和硒醇转化为烷基卤化物,已经通过这种配合物得以促进,展示了其选择性和效率(Iranpoor et al., 2002)。

金属-有机框架和自组装

三苯基硼-三苯基膦配合物对金属-有机框架(MOFs)领域有重要贡献。它们用于维持自组装的金属超分子结构,对组装和解组过程施加控制,这对智能材料和纳米技术的应用至关重要(Wood等,2015年)。

在配位化学中的作用

在配位化学中,这些配合物参与稳定各种金属盐并促进金属配合物的合成和结构表征。它们在影响这些配合物的几何构型和反应性方面的作用是显著的,为键合和结构动力学提供了见解(Kilah et al., 2007)。

未来方向

Triarylboranes, including the Triphenylborane-triphenylphosphine complex, have a wide range of useful properties and applications. They have been greatly influential in research in the fields of optoelectronics, anion sensors, and bioimaging agents . The future directions of this compound could involve further exploration of its potential applications in these and other fields.

作用机制

Target of Action

It is known to be used as a reagent in organic synthesis .

Mode of Action

The Triphenylborane-Triphenylphosphine complex is used as a reactant in various chemical reactions. It is involved in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, catalyst-free alcoholysis to deprotect phosphane-boranes, and insertion of overcrowded silylene into hydroboranes .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions, which can lead to the production of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The Triphenylborane-Triphenylphosphine complex acts as a reactant in various chemical reactions, leading to the production of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their individual chemical structures and properties.

Action Environment

The action, efficacy, and stability of the Triphenylborane-Triphenylphosphine complex can be influenced by various environmental factors. For instance, it is known that the compound is stable under normal temperatures and pressures but is sensitive to moisture . Therefore, it should be stored in a sealed container, away from high temperatures and sources of ignition .

属性

IUPAC Name |

triphenylborane;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGHGSFXJZWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454499 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphine triphenylborane | |

CAS RN |

3053-68-7 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)